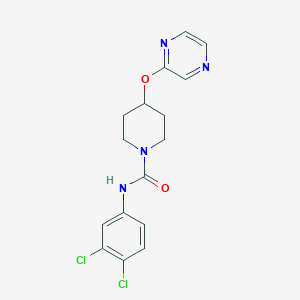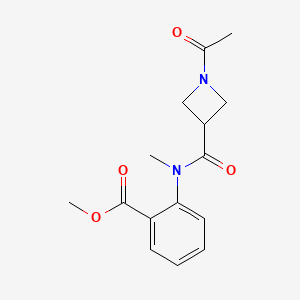
(2S,4R)-2-Pyridin-4-yloxan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-2-Pyridin-4-yloxan-4-amine, also known as P4OA, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of oxadiazole derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Wissenschaftliche Forschungsanwendungen
Dynamic Tautomerism and Divalent N(I) Character
Research on N‐(Pyridin‐2‐yl)thiazol‐2‐amine, a compound structurally related to "(2S,4R)-2-Pyridin-4-yloxan-4-amine," reveals its versatile chemical functionality due to the presence of dynamic tautomerism and divalent N(I) character. Quantum chemical analysis shows competitive isomeric structures with varying electron distribution and tautomeric preferences, highlighting its potential in electron donation and complex formation processes (Bhatia, Malkhede, & Bharatam, 2013).
Catalytic Applications and Polymerization
Group 10 metal aminopyridinato complexes, derived from similar aminopyridine compounds, demonstrate significant utility in catalytic processes such as aryl-Cl activation and hydrosilane polymerization. These complexes, characterized by their structure and reactivity, offer a phosphine-free catalytic system, showcasing the potential of these compounds in facilitating diverse chemical reactions (Deeken et al., 2006).
Metal-Free Photoredox Catalysis
The application of metal-free photoredox catalysis using primary amine derivatives, including structures akin to "(2S,4R)-2-Pyridin-4-yloxan-4-amine," for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds showcases the versatility of these compounds in organic synthesis. This approach enables the functionalization of alkynes and alkenes under mild conditions, highlighting the compound's role in the diversification of molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).
Pyrrole and Pyrrole Derivatives Synthesis
Pyrrole derivatives, which share a heterocyclic aromatic characteristic with "(2S,4R)-2-Pyridin-4-yloxan-4-amine," are essential in biological molecules like heme and chlorophyll. The synthesis involves the condensation of amines with carbonyl-containing compounds, underpinning the critical role of aminopyridines in forming biologically relevant structures (Anderson & Liu, 2000).
Synthesis of 2,4,6-Trisubstituted Pyridines
The utility of eosin Y photoredox catalysis in synthesizing 2,4,6-triarylpyridines from aryl ketones and benzyl amines, including derivatives of "(2S,4R)-2-Pyridin-4-yloxan-4-amine," demonstrates the compound's contribution to organic synthesis. This method affords good yields of triarylpyridines, indicating the compound's role in nitrogen donor chemistry and the potential for creating diverse pyridine-based structures (Rohokale, Koenig, & Dhavale, 2016).
Eigenschaften
IUPAC Name |
(2S,4R)-2-pyridin-4-yloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-2,4-5,9-10H,3,6-7,11H2/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMFZAJVJWFJBV-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](C[C@@H]1N)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-2-Pyridin-4-yloxan-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

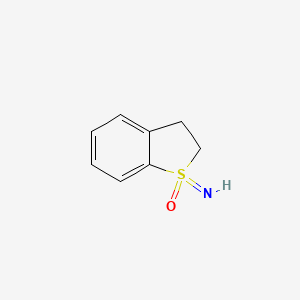
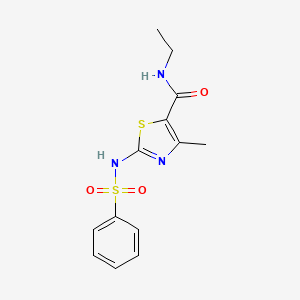
![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)
![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)
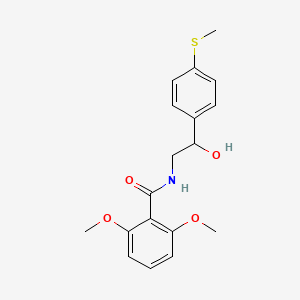
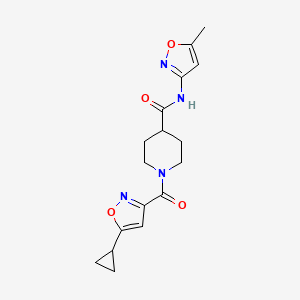
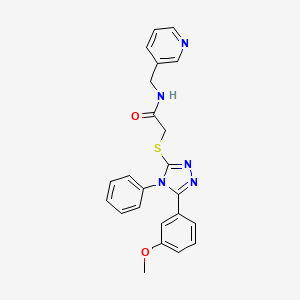
![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2734812.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid](/img/structure/B2734813.png)
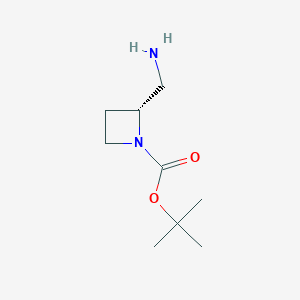
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2734816.png)
